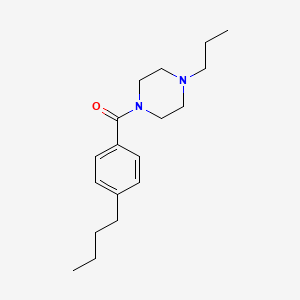![molecular formula C16H11ClN2O3 B5746008 N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, commonly known as CIQ, is a chemical compound that has gained significant attention in the field of scientific research. CIQ belongs to the class of isoindoline derivatives and is known for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CIQ is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. CIQ has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
CIQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. CIQ has also been shown to induce apoptosis in cancer cells and to inhibit tumor cell proliferation.
Advantages and Limitations for Lab Experiments
CIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, CIQ has some limitations for lab experiments, including its low solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for the study of CIQ. One potential direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its interaction with the NF-κB pathway. Further studies are also needed to determine the optimal dosage and administration of CIQ for therapeutic use. Finally, the development of new analogs of CIQ may lead to the discovery of compounds with improved therapeutic potential.
Synthesis Methods
CIQ is synthesized through a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and phthalic anhydride. The reaction results in the formation of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, which is then converted to CIQ through the reaction with acetic anhydride.
Scientific Research Applications
CIQ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. CIQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9(20)18-14-8-10(6-7-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXAPHCEYWQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)




![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)